3,5-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-4-sulfonamide
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Overview
Description
3,5-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-4-sulfonamide is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of an isoxazole ring, a sulfonamide group, and a tetrahydropyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-4-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the isoxazole derivative with sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Tetrahydropyran Moiety: The tetrahydropyran group is incorporated through a nucleophilic substitution reaction, where the appropriate thiol derivative reacts with the isoxazole-sulfonamide intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines, alcohols, and reduced sulfur-containing compounds.
Substitution: Various substituted isoxazole and sulfonamide derivatives.
Scientific Research Applications
3,5-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-4-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the isoxazole ring can interact with various biological receptors. The tetrahydropyran moiety may enhance the compound’s solubility and bioavailability, facilitating its transport and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 3,5-dimethyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)isoxazole-4-carboxamide
- 3,5-dimethyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)isoxazole-4-amine
- 3,5-dimethyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)isoxazole-4-thiol
Uniqueness
The uniqueness of 3,5-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-4-sulfonamide lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the sulfonamide group differentiates it from other similar compounds, providing unique interactions with biological targets and enhancing its potential as a therapeutic agent.
Properties
IUPAC Name |
3,5-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4S2/c1-9-12(10(2)18-14-9)20(15,16)13-5-8-19-11-3-6-17-7-4-11/h11,13H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJVKVGRNWBXHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCSC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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